![molecular formula C12H8ClNO3 B2437058 3-[(6-Chloro-2-pyridinyl)oxy]benzenecarboxylic acid CAS No. 866150-72-3](/img/structure/B2437058.png)
3-[(6-Chloro-2-pyridinyl)oxy]benzenecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(6-Chloro-2-pyridinyl)oxy]benzenecarboxylic acid, also known as 3-Cl-PBCA, is an organic compound that belongs to the class of aromatic carboxylic acids. It is a colorless solid with a molecular formula of C9H7ClNO3 and a molecular weight of 207.59 g/mol. It is an important intermediate for the synthesis of various organic compounds such as drugs, dyes, and agrochemicals. 3-Cl-PBCA is a versatile compound, as it can be used for a variety of applications, including as a reagent for the synthesis of other organic compounds, as an intermediate in the synthesis of drugs, as a stabilizer in the production of dyes, and as an additive to agrochemicals.
科学的研究の応用
Coordination Polymers and Luminescent Properties
Complexes involving derivatives of benzenecarboxylic acid, like 3-[(6-Chloro-2-pyridinyl)oxy]benzenecarboxylic acid, have been synthesized to form three-dimensional lanthanide coordination polymers. These polymers exhibit unique topologies and interesting luminescent properties. For instance, the study by Qin et al. (2005) discusses the creation of compounds with unprecedented rutile-related topologies, highlighting their potential in material science applications (Qin, Wang, Wang, & Su, 2005).
Synthesis of Important Intermediates
This chemical is also crucial in synthesizing important intermediates for other compounds. Niu Wen-bo (2011) discusses the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an intermediate of chlor-antraniliprole, a new insecticide. This highlights the compound's role in developing new agricultural chemicals (Niu Wen-bo, 2011).
Creation of Novel Compounds
Research also focuses on the creation of novel compounds using this chemical. For example, Yang Yun-shang (2010) synthesized a series of new 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compounds, demonstrating the versatility and reactivity of this compound in synthetic chemistry (Yang Yun-shang, 2010).
Photophysical Properties
The compound's derivatives have been used to explore photophysical properties. Sivakumar et al. (2011) synthesized lanthanide-based coordination polymers using derivatives of benzenecarboxylic acid, studying their crystal structures and photophysical properties. This research contributes to the understanding of light-matter interactions in novel materials (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Chemical Reactions and Oxidation Processes
Additional research includes studies on chemical reactions and oxidation processes involving benzenecarboxylic acid derivatives. Pourali et al. (2012) investigated the selective oxidation of primary benzylic alcohols using a polymer-supported periodic acid, demonstrating the potential of these compounds in organic synthesis and chemical transformations (Pourali, Tabaean, & Nazifi, 2012).
特性
IUPAC Name |
3-(6-chloropyridin-2-yl)oxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-10-5-2-6-11(14-10)17-9-4-1-3-8(7-9)12(15)16/h1-7H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDODOKUCZAQJII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

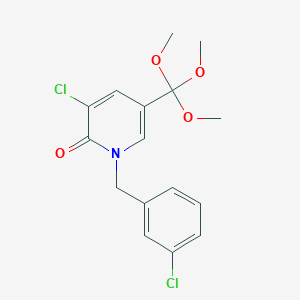

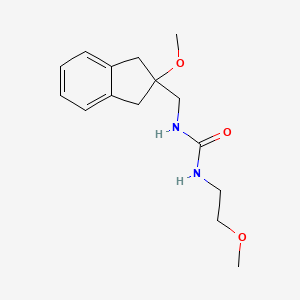
![N-(2,3-dimethoxybenzyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B2436981.png)
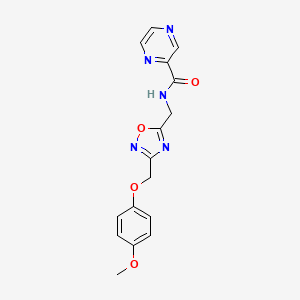
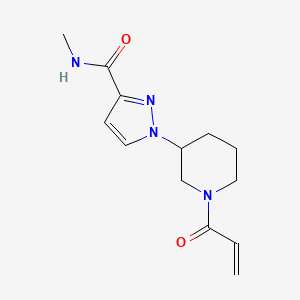
![1-(tert-butyl)-6-(4-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2436987.png)
![6-(4-chlorobenzyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2436990.png)
![3-[(4-chlorobenzyl)sulfonyl]-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide](/img/structure/B2436991.png)
![(Z)-3-(((2,5-dimethylphenyl)amino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2436994.png)
![N-(4-chlorophenyl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2436995.png)
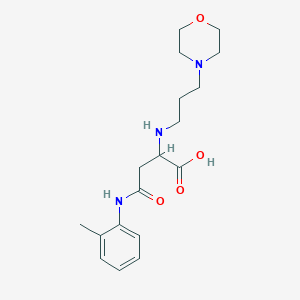
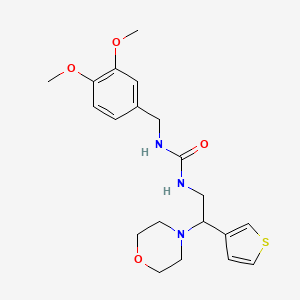
![2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2436998.png)